molecular formula C12H18ClFO2Si B8034213 3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol

3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol

Cat. No.: B8034213
M. Wt: 276.80 g/mol
InChI Key: AQHPBCYPEZAJMN-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring, which also contains chlorine and fluorine substituents. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol typically involves the protection of the hydroxyl group of 4-chloro-2-fluorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-chloro-2-fluorophenol+TBDMS-Cl+baseThis compound\text{4-chloro-2-fluorophenol} + \text{TBDMS-Cl} + \text{base} \rightarrow \text{this compound} 4-chloro-2-fluorophenol+TBDMS-Cl+base→this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyldimethylsilyl group in a more sustainable and scalable manner .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenol ring can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to regenerate the free phenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Deprotected Phenol: Removal of the TBDMS group yields 4-chloro-2-fluorophenol.

Scientific Research Applications

3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol primarily involves its role as a protecting group. The TBDMS group stabilizes the phenol by preventing unwanted reactions at the hydroxyl site. Upon deprotection, the phenol can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyldimethylsiloxy)propionaldehyde
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • tert-Butyldimethylsilanol

Uniqueness

3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol is unique due to the combination of the TBDMS protecting group with the chloro and fluoro substituents on the phenol ring. This combination provides specific reactivity patterns that are useful in targeted organic synthesis .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClFO2Si/c1-12(2,3)17(4,5)16-11-8(13)6-7-9(15)10(11)14/h6-7,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHPBCYPEZAJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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